N-(3-Cyano-4,5,6,7-Tetrahydro-1-Benzothien-2-Yl)-2-Fluorobenzamide
Overview
Description
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-fluorobenzamide is a member of the class of benzamides obtained by formal condensation of the carboxy group of 2-fluorobenzoic acid with the amino group of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile. It has a role as an EC 2.7.11.24 (mitogen-activated protein kinase) inhibitor. It is a member of benzamides, a member of monofluorobenzenes, a nitrile and a member of 1-benzothiophenes.
Mechanism of Action
Target of Action
The primary targets of N-(3-Cyano-4,5,6,7-Tetrahydro-1-Benzothien-2-Yl)-2-Fluorobenzamide are JNK2 and JNK3 kinases . These kinases are part of the mitogen-activated protein kinase (MAPK) family , which play crucial roles in cellular processes such as proliferation, differentiation, and apoptosis.
Mode of Action
This compound acts as a potent inhibitor of JNK2 and JNK3 . It targets the ATP-binding site of these kinases . The 3-cyano substituent of the compound forms an H-bond acceptor interaction with the hinge region of the ATP-binding site . This unique binding mode disrupts the normal function of the kinases, thereby inhibiting their activity .
Biochemical Pathways
The inhibition of JNK2 and JNK3 by this compound affects the MAPK signaling pathway . This pathway is involved in transmitting signals from receptors on the cell surface to DNA in the nucleus, leading to changes in gene expression. By inhibiting JNK2 and JNK3, the compound can modulate the MAPK pathway and influence cellular processes controlled by this pathway .
Result of Action
The inhibition of JNK2 and JNK3 by this compound can lead to changes in cellular processes controlled by the MAPK pathway . This could potentially include effects on cell proliferation, differentiation, and apoptosis, depending on the specific context within the cell .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to light and should be protected from it . It is also stable for up to 6 months when stored at -20°C These factors can affect the compound’s action, efficacy, and stability
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-fluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS/c17-13-7-3-1-6-11(13)15(20)19-16-12(9-18)10-5-2-4-8-14(10)21-16/h1,3,6-7H,2,4-5,8H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYPYORTKAIUGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3F)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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